Methyl (2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide
Description
Methyl (2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide is a thiazolidine-derived compound featuring a 2-imino substitution on the thiazolidine ring and a methyl ester group linked via an acetate moiety. The hydrobromide salt enhances its stability and solubility in polar solvents. The compound’s molecular formula is inferred as C₆H₉BrN₂O₂S, with a molecular weight of 253.12 g/mol (calculated). Its applications remain speculative but may align with thiazolidine derivatives’ known roles in medicinal chemistry, such as enzyme inhibition or antimicrobial activity .
Properties
IUPAC Name |
methyl 2-(2-imino-1,3-thiazolidin-3-yl)acetate;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S.BrH/c1-10-5(9)4-8-2-3-11-6(8)7;/h7H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLWMXLFFMVUNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCSC1=N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl (2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide involves the reaction of thioamides and acetylene dicarboxylate in ethanol at ambient temperature to produce 2-methylidene-1,3-thiazolidin-4-one derivatives. These derivatives are then reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yield and purity.
Chemical Reactions Analysis
Alkylation of Thiourea Derivatives
Reaction of methyl bromoacetate with thiourea under basic conditions forms the thiazolidinone core. For example:
- Reagents : Thiourea, methyl bromoacetate, triethylamine (NEt₃)
- Conditions : Room temperature, 12–24 h in ethanol
- Yield : 22–42% after crystallization
This proceeds via intermediate isothiourea hydrobromide formation, followed by intramolecular cyclization (Scheme 1):
Acylation Reactions
The compound reacts with acylating agents (e.g., bromoacetyl bromide) to form spirocyclic intermediates. For instance:
- Reagents : Bromoacetyl bromide, triethylamine
- Conditions : 0–5°C, followed by room temperature
- Key Observation : Immediate color change indicates rapid S-acylation, favoring spirocyclization .
Spirocyclization
The hydrobromide salt stabilizes the intermediate during acylation. The spirocyclic form (e.g., 10 in Scheme 2) is thermodynamically favored due to:
- Reduced ring strain in the 5-membered thiazolidinone.
- Enhanced resonance stabilization of the imine group .
Ring-Opening Reactions
Under acidic or basic conditions, the thiazolidinone ring opens to regenerate reactive intermediates (e.g., 11 in Scheme 2). This is critical for further functionalization:
Solubility and Handling
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in water .
- Decomposition : Degrades above 170°C, releasing HBr gas .
Pharmaceutical Intermediates
The compound serves as a precursor for:
- Pioglitazone : Antidiabetic drug synthesized via hydrolysis of the imino group .
- Acridine Hybrids : Anticancer agents formed via Knoevenagel condensation .
Heterocycle Functionalization
Reaction with aldehydes or ketones yields Schiff bases, enabling access to:
- Thiazoline-oxazoline hybrids : For antimicrobial screening .
- Coumarin-thiazolidinone conjugates : Fluorescent probes .
Comparative Reaction Yields
Key Research Findings
- Regioselectivity : Reactions with MBA/BAB exclusively yield 3-substituted thiazolidinones, with no regioisomers detected .
- Catalytic Effects : SmCl₃ or CoCl₂ enhances cyclization rates in hybrid syntheses .
- Green Chemistry : Solvent-free and aqueous-phase reactions are feasible but lower-yielding (15–30%) .
Scientific Research Applications
Methyl (2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes
Mechanism of Action
The mechanism of action of Methyl (2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects : The addition of a 6-methoxy group on the benzothiazole ring () increases molecular weight and lipophilicity compared to the simpler thiazolidine structure of the target compound. This may influence bioavailability and membrane permeability .
- Salt Form Impact : Clopidogrel hydrobromide’s polymorphic forms highlight the role of salt selection in optimizing stability and dissolution rates, a factor likely relevant to the target compound’s formulation .
Key Observations :
- Solvent Influence: notes that dimethylacetamide (DMA) vs. DMF affects hydrobromide salt isolation due to solubility differences, suggesting solvent optimization is critical for the target compound’s synthesis .
- Temperature Control: Low-temperature reactions (−20°C) in related syntheses (e.g., ) prevent side reactions, a strategy applicable to the target compound’s imino group stability .
Biological Activity
Methyl (2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Overview of Thiazolidine Derivatives
Thiazolidine derivatives, including this compound, are known for their pharmacological properties . These compounds typically exhibit a range of biological activities such as:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Neuroprotective
- Antioxidant .
The biological activity of this compound can be attributed to its structural features:
Target Interactions
The compound interacts with various biological targets through its imine group, which can form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction potentially inhibits their activity, leading to therapeutic effects.
Biochemical Pathways
This compound is involved in several biochemical pathways that contribute to its diverse effects. For instance, the presence of sulfur in thiazolidine motifs enhances their pharmacological properties by facilitating interactions with biological macromolecules .
Anticancer Activity
Research indicates that thiazolidine derivatives exhibit significant anticancer properties. For example, studies have shown that certain thiazolidine compounds can induce apoptosis in cancer cells by modulating cell signaling pathways .
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various pathogens. Its efficacy is comparable to other known antimicrobial agents, making it a candidate for further development in infectious disease treatments .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models .
Pharmacokinetics and Synthesis
Pharmacokinetic studies reveal that the compound's absorption, distribution, metabolism, and excretion (ADME) profiles are favorable for therapeutic use. Various synthetic methods have been employed to enhance its selectivity and yield, including multicomponent reactions and green chemistry approaches .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar thiazolidine derivatives is useful:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Thiazolidine-2,4-dione | Antidiabetic | Known for improving insulin sensitivity |
| Thiazolidine-4-carboxylic acid | Prodrug potential | Explored for metabolic disorders |
| Thiazolidine-2-thione | Antimicrobial | Investigated for resistant bacterial strains |
Case Studies
Several case studies highlight the potential applications of this compound:
- Cancer Treatment : A study demonstrated that this compound could enhance the efficacy of existing chemotherapeutics in resistant cancer cell lines by targeting specific molecular pathways .
- Infection Control : Clinical trials are underway to evaluate its effectiveness against multi-drug resistant bacterial infections, showing promising preliminary results .
Q & A
Q. What are the standard synthetic routes for methyl (2-imino-1,3-thiazolidin-3-yl)acetate hydrobromide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via ring-closure reactions starting from a bromide precursor. For example, refluxing 2-amino-3-[(4-fluorobenzoyl)methyl]-4-(ethoxycarbonylmethyl)thiazolium bromide in ethanol yields structurally related hydrobromide salts through cyclization . Optimization involves solvent selection (ethanol or DMF), temperature control (reflux at ~78°C), and catalyst use (sodium acetate). Isolation of hydrobromide salts may require adjustments in work-up procedures, such as avoiding aqueous solutions if the product is highly water-soluble .
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Example Conditions | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | Ethanol vs. DMF | DMF improves solubility | |
| Catalyst | Sodium acetate | Enhances reaction efficiency | |
| Work-up | Precipitation with KHCO₃ | Avoids product loss |
Q. How is the structure of this compound validated post-synthesis?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- IR spectroscopy : Identifies functional groups (e.g., imino C=N stretch at ~1600 cm⁻¹).
- NMR (¹H/¹³C) : Assigns proton environments (e.g., thiazolidine ring protons at δ 3.5–4.5 ppm) and carbon frameworks.
- Elemental analysis : Verifies purity by matching calculated vs. experimental C/H/N/S/Br content .
Advanced Research Questions
Q. How can computational modeling aid in understanding the biological interactions of this compound?
- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina or Schrödinger Suite) predict binding affinities to target proteins. For example, docking analogs with thiazole-triazole scaffolds into enzyme active sites (e.g., acetylcholinesterase) reveals key interactions like hydrogen bonding and hydrophobic contacts. Visualization tools (e.g., PyMOL) analyze binding poses, guiding structure-activity relationship (SAR) optimization .
Q. What strategies resolve contradictions in crystallographic data during structural refinement?
- Methodological Answer : Use programs like SHELXL for small-molecule refinement. Challenges include handling twinned crystals or high-resolution data discrepancies. Strategies:
Q. How can synthetic byproducts or impurities be systematically characterized?
- Methodological Answer : Employ LC-MS or HPLC-PDA to detect impurities. For hydrobromide salts, monitor bromide counterion stability via ion chromatography. Recrystallization in ethanol/water mixtures (1:3 v/v) often removes polar byproducts. Mass spectrometry (HRMS-ESI) confirms molecular ions ([M+H]⁺ or [M-Br]⁺) .
Data Analysis & Troubleshooting
Q. What experimental factors contribute to low yields in hydrobromide salt formation?
- Methodological Answer : Common issues include:
- Solvent polarity : Hydrobromide salts may dissolve in polar solvents (e.g., water); switch to DMF or THF.
- Stoichiometry : Excess HBr(g) during reaction ensures complete protonation.
- Temperature : Slow cooling during crystallization improves crystal purity .
Q. How are dynamic thiazolidine ring conformations analyzed in solution?
- Methodological Answer : Use variable-temperature NMR (VT-NMR) to study ring puckering. Key steps:
- Acquire ¹H NMR spectra from 25°C to −60°C in DMSO-d₆.
- Monitor coalescence of diastereotopic protons (e.g., CH₂ groups).
- Calculate energy barriers (ΔG‡) using Eyring equation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
